molecular formula C19H21NO B5178871 1-(9H-fluoren-2-ylmethyl)-3-piperidinol

1-(9H-fluoren-2-ylmethyl)-3-piperidinol

Cat. No.: B5178871
M. Wt: 279.4 g/mol
InChI Key: UTOJXLPIFGHWPZ-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-ylmethyl)-3-piperidinol is a piperidine derivative featuring a 9H-fluorenylmethyl group attached to the nitrogen atom of the 3-piperidinol scaffold. The fluorenyl group is known to influence steric bulk, lipophilicity, and stability, which may impact biological activity and synthetic accessibility .

Properties

IUPAC Name

1-(9H-fluoren-2-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJXLPIFGHWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

1-(9H-Fluoren-2-ylmethyl)-3-piperidinol
  • Core structure: 3-piperidinol (a six-membered ring with a hydroxyl group at position 3).
  • Substituent : 9H-fluoren-2-ylmethyl group at the nitrogen atom.
1-[1-(2-Methylphenyl)(cyclohexyl)]-3-piperidinol (PD)
  • Core structure: 3-piperidinol.
  • Substituents : 2-methylphenyl and cyclohexyl groups.
  • Pharmacological activity : Demonstrated analgesic effects in murine models of acute and chronic pain, surpassing phencyclidine (PCP) in efficacy .
1-[2-(2-Methyl-1H-indol-3-yl)ethyl]-3-piperidinol
  • Core structure: 3-piperidinol.
  • Substituent : Indolyl-ethyl group.
  • Physical properties : Melting point 136°C, density 1.166 g/cm³, and moderate lipophilicity .
1-(5-Bromopyrimidin-2-yl)-3-piperidinol
  • Core structure: 3-piperidinol.
  • Substituent : 5-bromopyrimidinyl group.
  • Synthesis: Microwave-assisted reaction with N-ethyl-N,N-diisopropylamine in methanol .

Pharmacological Activity Comparison

Compound Activity Model System Key Findings Reference
PD (Phencyclidine derivative) Analgesic Mice (tail immersion, formalin tests) Significant latency increase in acute pain models; superior to PCP
1-[1-Methyl-2-(phenylmethyl)phenoxyethyl]-3-piperidinol Inactive antitussive Guinea pigs (citric acid-induced cough) Prolonged cough latency but no reduction in cough frequency
2-(5-Methyl-2-furanyl)-3-piperidinol Metabolic role Quinoa under drought stress Upregulated as a stress-responsive metabolite
This compound Not reported Hypothesized to exhibit altered pharmacokinetics due to fluorenyl group

Key Observations :

  • Substitutions on the piperidinol ring critically determine pharmacological outcomes. For example, cyclohexyl and aryl groups enhance analgesic activity, while glucuronide derivatives (e.g., compounds 4 and 5 in ) show reduced efficacy .
  • The fluorenyl group in the target compound may confer enhanced metabolic stability compared to smaller substituents (e.g., methyl or furanyl groups) .
Analytical Techniques
  • LC/MS/MS: Used to identify urinary metabolites of piperidinol derivatives, confirming structural integrity via retention times and mass spectra .
  • NMR spectroscopy: Critical for verifying substituent positions and stereochemistry, as demonstrated in the synthesis of Fmoc-protected piperidinol derivatives .

Physical and Chemical Properties

Compound Melting Point (°C) Density (g/cm³) Solubility Reference
1-[2-(2-Methylindol-3-yl)ethyl]-3-piperidinol 136 1.166 Soluble in ethyl ether, acetone
1-(5-Bromopyrimidin-2-yl)-3-piperidinol Soluble in methanol
Fmoc-protected piperidinol derivatives 141–154 Dichloromethane, ethyl acetate

Note: The fluorenyl group in this compound likely reduces aqueous solubility compared to smaller substituents, necessitating organic solvents for handling .

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